1-Methyl-1H-indole-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-1H-indole-7-carboxamide is an organic compound belonging to the indole family, which is characterized by a benzene ring fused to a pyrrole ring.
Preparation Methods
The synthesis of 1-Methyl-1H-indole-7-carboxamide typically involves the methylation of indole followed by the formation of the carboxamide group. One common method includes the reaction of indole with methyl iodide in the presence of a base to form 1-methylindole. This intermediate is then reacted with a carboxylic acid derivative, such as an acyl chloride or anhydride, to form the carboxamide . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and more efficient catalysts .
Chemical Reactions Analysis
1-Methyl-1H-indole-7-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Electrophilic substitution reactions are common, where the indole ring can be substituted at various positions using reagents like halogens or nitro compounds
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like methanol or toluene, and controlled temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include halogenated indoles, nitroindoles, and various oxidized or reduced derivatives .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are used in various chemical reactions and studies.
Biology: This compound has shown potential as an enzyme inhibitor, particularly in the inhibition of enzymes like HIV-1 protease and renin, making it a candidate for antiviral and antihypertensive research
Mechanism of Action
The mechanism of action of 1-Methyl-1H-indole-7-carboxamide involves its interaction with various molecular targets and pathways. The presence of the carboxamide moiety allows it to form hydrogen bonds with enzymes and proteins, inhibiting their activity. This inhibition can lead to the suppression of viral replication in the case of HIV-1 protease or the reduction of blood pressure by inhibiting renin .
Comparison with Similar Compounds
1-Methyl-1H-indole-7-carboxamide can be compared with other indole derivatives such as:
1-Methyl-1H-indole-3-carboxamide: Similar in structure but with the carboxamide group at the 3-position, this compound also exhibits enzyme inhibitory properties but may have different biological activities.
1-Methyl-1H-indole-2-carboxamide: Another similar compound with the carboxamide group at the 2-position, known for its potential anticancer and antimicrobial activities
The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct biological and chemical properties compared to its analogs .
Properties
Molecular Formula |
C10H10N2O |
---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
1-methylindole-7-carboxamide |
InChI |
InChI=1S/C10H10N2O/c1-12-6-5-7-3-2-4-8(9(7)12)10(11)13/h2-6H,1H3,(H2,11,13) |
InChI Key |
MBIWMNVHULWRMU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C1C(=CC=C2)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.